(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

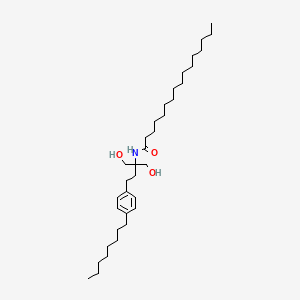

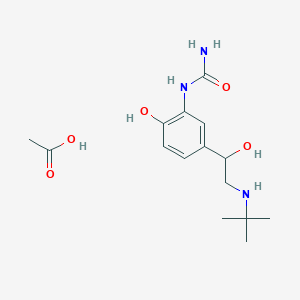

®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine is a chiral amine compound that features a naphthalene ring system. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their ability to interact with biological systems in a stereospecific manner.

Mechanism of Action

Target of Action

The primary target of ®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine, also known as Cinacalcet Impurity 18, is the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal negative regulator of parathyroid hormone secretion .

Mode of Action

Cinacalcet Impurity 18 acts as a calcimimetic , meaning it mimics the action of calcium on tissues . It binds to the CaSR and acts as a positive allosteric modulator . This enhances the sensitivity of the CaSR to extracellular calcium, decreasing the set point at which the receptor responds to calcium levels . As a result, even at lower calcium concentrations, the CaSR is activated and inhibits parathyroid hormone (PTH) secretion .

Biochemical Pathways

The action of Cinacalcet Impurity 18 affects the biochemical pathways related to calcium homeostasis and parathyroid hormone regulation . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces the secretion of PTH . This leads to a decrease in serum calcium levels, as PTH plays a key role in calcium regulation, including calcium release from bones, absorption from the intestine, and reabsorption from the kidneys .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet Impurity 18 occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of the compound with meals can increase exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . The pharmacokinetics of Cinacalcet Impurity 18 are dose proportional over a certain dose range . It is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2, with less than 1% of the parent drug excreted in the urine .

Result of Action

The action of Cinacalcet Impurity 18 results in a decrease in serum calcium and PTH levels . This can help control mineral and bone disorders associated with conditions such as chronic kidney disease . By reducing PTH levels, Cinacalcet Impurity 18 helps control the overproduction of thyroid hormones, a condition known as hyperthyroidism .

Action Environment

The action, efficacy, and stability of Cinacalcet Impurity 18 can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Reduction: The naphthalene derivative undergoes reduction to form the dihydronaphthalene intermediate.

Chiral Amine Formation: The intermediate is then subjected to a chiral amination process, often using chiral catalysts or chiral auxiliaries to ensure the formation of the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine may involve:

Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to achieve the reduction step.

Chiral Resolution: Employing techniques like chiral chromatography or crystallization to separate the desired enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming naphthalene derivatives.

Reduction: Further reduction can lead to fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation Products: Naphthalene derivatives with functional groups like ketones or carboxylic acids.

Reduction Products: Saturated amine derivatives.

Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: Chiral amines are used as ligands in asymmetric catalysis.

Synthesis: They serve as building blocks for the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: Chiral amines can act as inhibitors for specific enzymes.

Receptor Binding: They interact with biological receptors in a stereospecific manner.

Medicine

Pharmaceuticals: Used in the development of drugs with specific chiral centers.

Diagnostics: Employed in the synthesis of diagnostic agents.

Industry

Agrochemicals: Utilized in the production of chiral pesticides and herbicides.

Materials Science: Incorporated into the design of chiral materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine: The enantiomer of the compound with different stereospecific interactions.

1-(Naphthalen-1-yl)ethan-1-amine: A similar compound without the dihydro modification.

1-(5,6-Dihydronaphthalen-1-yl)propan-1-amine: A homologous compound with an extended carbon chain.

Uniqueness

®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine is unique due to its specific chiral center and the presence of the dihydronaphthalene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name |

(1R)-1-(5,6-dihydronaphthalen-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-9H,2,5,13H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYDMLUZHDOLQH-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1C=CCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)